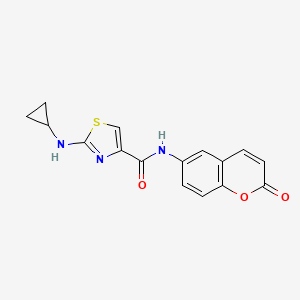![molecular formula C20H23N3O3 B6038821 1-butyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6038821.png)
1-butyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-butyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide, also known as BPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BPP belongs to the class of compounds known as proline derivatives, which are known for their diverse biological activities.
Mécanisme D'action
1-butyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide exerts its biological effects by binding to specific receptors in the body. It has been shown to bind to the sigma-1 receptor, which is involved in the regulation of various cellular processes, including cell survival, differentiation, and apoptosis. 1-butyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide has also been shown to modulate the activity of various enzymes and signaling pathways, which are involved in the regulation of cellular processes.
Biochemical and physiological effects
1-butyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. 1-butyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide has also been shown to enhance neuronal survival and function, improve memory and learning, and reduce the progression of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-butyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide has several advantages for lab experiments. It is a stable and highly pure compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity and high bioavailability, making it an ideal candidate for in vivo studies. However, 1-butyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide has some limitations, including its limited solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for the study of 1-butyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide. One area of research is the development of more potent and selective sigma-1 receptor agonists, which could have therapeutic potential for the treatment of various diseases. Another area of research is the investigation of the mechanisms underlying the neuroprotective effects of 1-butyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide, which could provide insights into the development of novel treatments for neurodegenerative diseases. Finally, the development of new delivery systems for 1-butyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide could enhance its bioavailability and therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 1-butyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide involves the condensation of 3-pyridinecarboxaldehyde and 2-(3-aminophenyl)propanoic acid, followed by the acylation of the resulting proline derivative with butyryl chloride. This method has been optimized to yield high purity 1-butyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide in good yields.
Applications De Recherche Scientifique
1-butyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. 1-butyryl-N-[2-(3-pyridinyloxy)phenyl]prolinamide has also been studied for its potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Propriétés
IUPAC Name |
1-butanoyl-N-(2-pyridin-3-yloxyphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-2-7-19(24)23-13-6-10-17(23)20(25)22-16-9-3-4-11-18(16)26-15-8-5-12-21-14-15/h3-5,8-9,11-12,14,17H,2,6-7,10,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELHMCXFYPKMNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCCC1C(=O)NC2=CC=CC=C2OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B6038740.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B6038742.png)
![5-cyclopropyl-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B6038763.png)
![methyl 4-({[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B6038770.png)
![N-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonyl]methionine](/img/structure/B6038772.png)

![methyl 5-oxo-5-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}pentanoate](/img/structure/B6038782.png)
![4-butyl-N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6038788.png)

![6-methyl-3-[(2-propoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6038795.png)
![N-(2-chlorobenzyl)-3-{1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6038831.png)


![[1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B6038846.png)